molecular formula C22H23NO5 B2834119 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010874-90-4

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2834119
CAS No.: 1010874-90-4
M. Wt: 381.428
InChI Key: ZFIOFNXPADIKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chromeno-oxazinone derivatives synthesized via aminomethylation of hydroxylated isoflavones using ω-amino alcohols and formaldehyde. Its structure features a 3,4-dimethoxyphenyl substituent at position 3 and a propyl chain (n=3) at position 9, contributing to its unique electronic and steric properties . The compound exhibits tautomerization behavior between the chromeno-oxazinone and 7-hydroxy-8-(oxazepan-ylmethyl)chromen-4-one forms, influenced by solvent polarity and substituent effects .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-9-23-11-16-18(28-13-23)8-6-15-21(24)17(12-27-22(15)16)14-5-7-19(25-2)20(10-14)26-3/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOFNXPADIKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene precursor, which is then subjected to cyclization reactions to form the oxazine ring. The key steps include:

    Formation of the Chromene Precursor: This involves the reaction of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring.

    Cyclization to Form Oxazine Ring: The chromene precursor undergoes cyclization with an amine derivative in the presence of a catalyst to form the oxazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

a. 3-(4-Fluorophenyl) Analogs

  • 3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4c, n=1): The electron-withdrawing fluorine atom reduces electron density on the aryl ring, stabilizing the oxazinone tautomer. Melting point: 149–151°C (vs. 154–156°C for the 3,4-dimethoxyphenyl analog), indicating weaker intermolecular interactions due to reduced methoxy group symmetry .

b. 3-(4-Methoxyphenyl) Analogs

  • 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4a, n=3): A single methoxy group at position 4 results in lower steric hindrance compared to the 3,4-dimethoxy analog. Yield: 82% (vs. 83% for the 3,4-dimethoxy analog), suggesting similar reactivity in aminomethylation reactions .
Alkyl Chain Length at Position 9
Compound (n) Melting Point (°C) Molecular Weight Key Observations
9-Propyl (n=3) 154–156 397.4 (calc.) Moderate chain length balances solubility and crystallinity.
9-Pentyl (n=4) 164–166 414.4 (calc.) Longer chain increases hydrophobicity and melting point.
9-Cyclopropyl (CAS 951975-43-2) N/A 393.39 Cyclopropyl group introduces rigidity, altering packing efficiency.
Substituent Effects at Position 2
  • 2-Trifluoromethyl Derivatives (e.g., 4h, n=3): The electron-withdrawing CF₃ group enhances tautomer stabilization toward the oxazinone form. Melting point: 154–156°C (vs. 78–79°C for 2-methyl analogs), attributed to stronger dipole-dipole interactions .
  • 2-Methyl Derivatives (e.g., 4e, n=3) :

    • Lower melting points (78–79°C) due to reduced polarity and weaker intermolecular forces .
Tautomerization Behavior
  • The 3,4-dimethoxyphenyl group in the target compound donates electrons via methoxy substituents, favoring the oxazinone tautomer in polar solvents .
  • In contrast, 3-(4-fluorophenyl) analogs predominantly adopt the chromen-4-one tautomer due to electron-withdrawing effects .
Potential Bioactivity
  • Fluorinated derivatives (e.g., 4c) may exhibit altered pharmacokinetic profiles due to increased metabolic stability .

Biological Activity

3-(3,4-Dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a chromeno[8,7-e][1,3]oxazin core, which is associated with various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C22H25N1O5
Molecular Weight 385.44 g/mol
CAS Number Not specified
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The mechanism may involve modulation of biological pathways through binding to these targets, leading to alterations in cellular processes. Specific studies have suggested that compounds with similar structures exhibit effects on DNA topoisomerases and may function as inhibitors against bacterial pathogens.

Antimicrobial Activity

A notable study indicated that compounds structurally related to this compound demonstrated significant antibacterial effects against Escherichia coli. The compound was shown to inhibit bacterial growth at low concentrations without affecting human cell viability. This is particularly relevant in the context of increasing antibiotic resistance among bacterial pathogens .

Antioxidant Potential

Research has pointed towards the antioxidant properties of similar chromeno[8,7-e][1,3]oxazin derivatives. These compounds have been observed to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage in various diseases .

Case Studies

  • Inhibition of Topoisomerases : A study focusing on related compounds revealed that they act as selective inhibitors of bacterial topoisomerase I while sparing human topoisomerases. This selectivity is crucial for developing new antibiotics that minimize cytotoxicity .
  • Cytotoxicity Assessments : In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity against mammalian cells at therapeutic concentrations required for antibacterial activity. This characteristic positions them as promising candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-9-propylchromeno-oxazin-4-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step processes, including:

  • Cyclization : Formation of the chromeno-oxazine core via Pechmann condensation (70–85°C, acidic conditions) or ultrasound-assisted methods to reduce reaction time .
  • Substituent Introduction : Propyl and 3,4-dimethoxyphenyl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd for cross-coupling) improve efficiency .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature70–110°CHigher yields at controlled exotherms
SolventEthanol/ToluenePolar aprotic solvents enhance cyclization
Reaction Time6–24 hrsUltrasound reduces to 2–4 hrs

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming substituent positions?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm methoxy/propyl group placement. Aromatic protons in the 6.8–7.4 ppm range indicate 3,4-dimethoxyphenyl integration .
  • Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula (e.g., C₂₄H₂₅NO₅) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the fused chromeno-oxazine system, critical for SAR studies .

Q. How can researchers design biological activity assays to evaluate this compound’s pharmacological potential?

  • Assay Design :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive chromene derivatives .
  • In Vitro Models : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening (IC₅₀) and microbial strains (e.g., S. aureus) for antimicrobial activity .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Key Mechanisms :

  • Oxazine Ring Opening : Under basic conditions, the oxazine oxygen acts as a nucleophile, forming intermediates that react with electrophiles (e.g., alkyl halides) .
  • Methoxy Group Demethylation : Strong acids (HBr/AcOH) cleave methoxy groups to hydroxyls, altering solubility and bioactivity .
    • Computational Support : DFT calculations predict charge distribution, showing higher electron density at the oxazine oxygen vs. chromene carbonyl .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what computational tools validate these effects?

  • SAR Strategies :

  • Propyl Chain : Lengthening to butyl enhances lipophilicity (logP ↑0.5) but may reduce aqueous solubility .
  • Methoxy vs. Chloro : 3,4-Dimethoxyphenyl improves antioxidant activity vs. 4-chlorophenyl’s antimicrobial potency .
    • Computational Validation :
  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to COX-2 (PDB: 5KIR) with ∆G ≈ -9.2 kcal/mol .
  • MD Simulations (GROMACS) : Assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxic profiles)?

  • Approaches :

  • Assay Standardization : Control for cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
  • Substituent-Specific Analysis : Compare dimethoxy vs. trifluoromethyl derivatives to isolate electronic effects .

Q. How can researchers optimize stability under varying pH and temperature conditions for long-term storage?

  • Stability Protocols :

ConditionStability OutcomeMitigation Strategy
pH 2–3 (acidic)Oxazine ring hydrolysisLyophilize in neutral buffers
pH 7–9 (basic)Propyl group oxidationStore under inert gas (N₂/Ar)
>40°CChromene dimerizationRefrigerate at 4°C

Q. What pharmacokinetic parameters should be prioritized in early-stage ADME studies?

  • Key Metrics :

  • Solubility : Use shake-flask method (PBS, pH 7.4) to measure >50 µg/mL for oral bioavailability .
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) to assess unbound fraction .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.